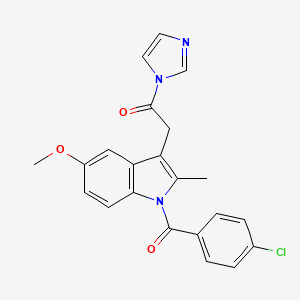

Pyribambenz-propyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyribambenz-propyl is a novel and broad-spectrum herbicide. It was developed for use in oilseed crops by the Shanghai Institute of Organic Chemistry and the Zhejiang Institute of Chemical Industry in China . This compound is known for its effectiveness in eradicating a wide range of monocotyledonous and dicotyledonous weeds, making it a valuable tool in agricultural weed management .

準備方法

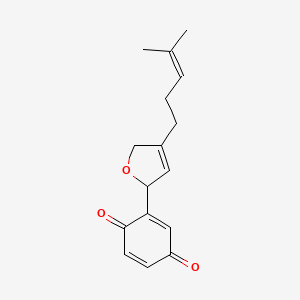

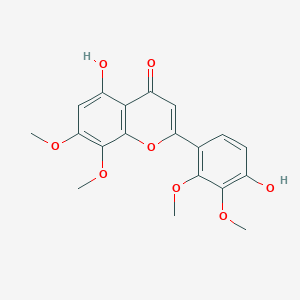

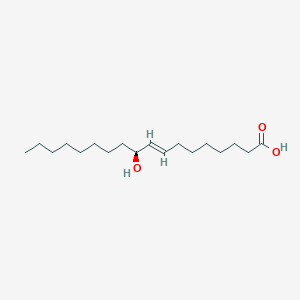

The synthesis of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves several key steps. The microsynthetic method starts with 4,6-dimethoxy-2-pyrimidine, propyl (4-benzylamino) benzoate, and phenol . The reaction conditions include purification by preparative high-performance liquid chromatography (HPLC), resulting in a yield of 53% . The chemical structure is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectroscopy .

化学反応の分析

Pyribambenz-propyl undergoes various chemical reactions, including hydrolysis, oxidation, and carbonylation . Common reagents used in these reactions include multi-position carbon-14 labeled compounds, chromatography, liquid scintillation spectrometry, and liquid chromatography-mass spectrometry (LC-MS) . The major products formed from these reactions include 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid, 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, and 4,6-dimethoxypyrimidin-2-ol .

科学的研究の応用

Pyribambenz-propyl has several scientific research applications. It is primarily used as a herbicide in agriculture to control weeds in oilseed crops . The compound inhibits acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition leads to the effective control of weeds without significant harm to the crops . Additionally, the compound’s low toxicity makes it environmentally safe for use in agricultural fields .

作用機序

The mechanism of action of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves the inhibition of acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth . By inhibiting ALS, the compound disrupts the production of these amino acids, leading to the death of the targeted weeds . This selective inhibition ensures that the herbicide effectively controls weeds without causing significant damage to the crops .

類似化合物との比較

Pyribambenz-propyl is unique due to its broad-spectrum herbicidal activity and low toxicity . Similar compounds include other ALS inhibitors such as imazapyr, imazapic, and imazethapyr . propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate stands out due to its effectiveness in controlling a wide range of weeds and its environmental safety .

特性

分子式 |

C23H25N3O5 |

|---|---|

分子量 |

423.5 g/mol |

IUPAC名 |

propyl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |

InChI |

InChI=1S/C23H25N3O5/c1-4-13-30-22(27)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)31-23-25-20(28-2)14-21(26-23)29-3/h5-12,14,24H,4,13,15H2,1-3H3 |

InChIキー |

ZHYPDEKPSXOZKN-UHFFFAOYSA-N |

正規SMILES |

CCCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |

同義語 |

propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate pyribambenz propyl ZJ 0273 ZJ-0273 ZJ0273 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254621.png)

![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)